molecular formula C16H17NO6S B10812255 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide

Cat. No.: B10812255
M. Wt: 351.4 g/mol
InChI Key: RBLHLVNLXSRFOZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide is a complex organic compound with a unique structure that includes a benzodioxine ring and sulfonic acid amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with sulfonyl chloride derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticonvulsant Activity

One of the most significant applications of this compound is its potential as an anticonvulsant. Research indicates that compounds similar to 2,3-dihydro-benzo[1,4]dioxine derivatives exhibit broad-spectrum anticonvulsant activity. For instance, studies have shown that sulfamide derivatives can inhibit voltage-gated sodium channels and N-type calcium channels, which are critical in controlling neuronal excitability and preventing seizures .

Case Study:
In a study evaluating various sulfamide compounds for anticonvulsant activity, one compound demonstrated significant efficacy in rodent models against different seizure types, including audiogenic and chemically-induced seizures. The mechanism involved the elevation of seizure thresholds and limitation of seizure spread .

CNS Penetration and Selectivity

The compound has been investigated for its ability to penetrate the central nervous system (CNS) effectively. A specific derivative was identified as a selective antagonist for alpha(2C) adrenergic receptors, which are implicated in numerous CNS functions including mood regulation and pain perception. The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups for binding affinity and selectivity over other receptor subtypes .

Synthesis and Derivative Development

The synthesis of 2,3-dihydro-benzo[1,4]dioxine derivatives has been optimized to enhance yield and efficiency. For example, an improved one-pot synthesis method has been developed for related compounds that serve as intermediates in the production of antihypertensive agents like doxazosin. This method not only increases yield but also simplifies the synthetic pathway .

Table of Applications

Application TypeDescriptionReferences
AnticonvulsantExhibits broad-spectrum activity against various seizure types ,
CNS PenetrationSelective antagonist for alpha(2C) adrenergic receptors
Synthesis OptimizationImproved methods for synthesizing related compounds

Mechanism of Action

The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide is unique due to its specific structural features that confer distinct chemical and biological properties.

Biological Activity

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉NO₄S
  • Molecular Weight : 215.23 g/mol
  • CAS Number : 90222-81-4

Antiplatelet Activity

Recent studies have highlighted the compound's role as a potent antagonist of Protease Activated Receptor 4 (PAR4). This is significant in the context of antiplatelet therapy, particularly for patients with arterial embolic disease. The compound demonstrated:

  • In vitro antiplatelet activity : IC₅₀ values of 26.13 nM and 14.26 nM for related compounds.
  • Metabolic stability : Half-life in human liver microsomes was notably high (T₁/₂ = 97.6 min) for one of the derivatives tested.
  • Ex vivo activity : Effective at concentrations of 6 and 12 mg/kg without affecting the coagulation system or increasing bleeding risk .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Studies indicate that derivatives of benzodioxine exhibit broad-spectrum activity against various pathogens, including Mycobacterium tuberculosis. The presence of sulfonamide groups enhances this activity through multiple mechanisms:

  • Inhibition of bacterial growth : Several derivatives have been synthesized and evaluated for their antimicrobial efficacy, showing significant inhibition percentages compared to standard drugs .

Anti-inflammatory Effects

Research has indicated that related compounds exhibit anti-inflammatory properties. For example:

  • Compounds with similar structures have demonstrated significant inhibition of inflammatory cytokines such as TNF-α.
  • The anti-inflammatory activity was measured using edema inhibition percentages, with some compounds exceeding those of traditional anti-inflammatory agents like diclofenac sodium .

Study on PAR4 Antagonists

A study conducted on various benzofuran derivatives revealed that those with the 2,3-dihydro-1,4-dioxine structure exhibited enhanced antiplatelet effects. The study focused on the pharmacokinetics and metabolic stability of these compounds, suggesting their potential as safer alternatives in managing arterial embolism .

Synthesis and Evaluation of Derivatives

Research involving the synthesis of various derivatives has shown that modifications to the benzodioxine structure can significantly affect biological activity. For instance:

  • Methylation at specific positions on the benzofuran ring increased antiproliferative activity against cancer cell lines.
  • Compounds with methoxy substitutions displayed superior biological profiles compared to their unsubstituted counterparts .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntiplateletIC₅₀ = 26.13 nM; high metabolic stability
AntimicrobialBroad-spectrum activity against pathogens
Anti-inflammatorySignificant inhibition of TNF-α; edema inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide and its derivatives?

The core synthesis involves two key steps:

  • Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride) under basic aqueous conditions (pH 9–10, Na₂CO₃) to form the sulfonamide intermediate .
  • Step 2 : N-substitution of the sulfonamide with alkyl/aryl halides (e.g., 2-bromo-N-(substituted-phenyl)acetamides) in DMF using lithium hydride (LiH) as an activator .
    Characterization is performed via IR, ¹H-NMR, and CHN analysis to confirm structural integrity .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • IR Spectroscopy : Validates sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650–1700 cm⁻¹) functional groups .
  • ¹H-NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and dihydrobenzodioxin methylene protons (δ 4.2–4.4 ppm) .
  • CHN Analysis : Ensures elemental composition matches theoretical values (e.g., C: 62.23%, H: 5.43%, N: 5.81% for derivatives) .

Q. How is the α-glucosidase inhibitory activity of this compound assessed in anti-diabetic studies?

  • Method : Enzymatic assays using α-glucosidase enzyme, with acarbose as a reference inhibitor.
  • Procedure : Compounds are tested at varying concentrations (e.g., 10–100 μM), and IC₅₀ values (concentration for 50% inhibition) are calculated. For example, derivatives 7i and 7k showed IC₅₀ values of 86.31 ± 0.11 μM and 81.12 ± 0.13 μM, respectively, compared to acarbose (37.38 ± 0.12 μM) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., weak α-glucosidase inhibition vs. moderate antibacterial activity) be reconciled in structurally similar derivatives?

  • Hypothesis-Driven Analysis : Compare substituent effects. For instance, electron-withdrawing groups on the phenyl ring may enhance antibacterial activity by increasing membrane permeability, while bulky substituents (e.g., 2,5-dimethylphenyl in 7i) might improve enzyme inhibition via hydrophobic interactions .
  • Data Cross-Validation : Use molecular docking to correlate inhibitory potency with binding affinity to α-glucosidase vs. bacterial targets .

Q. What strategies optimize reaction yields during N-substitution in polar aprotic solvents?

  • Catalyst Optimization : LiH enhances nucleophilicity of the sulfonamide nitrogen, but alternative bases (e.g., K₂CO₃ with phase-transfer catalysts) could improve yields .
  • Solvent Screening : Test DMF against DMSO or acetonitrile to assess solubility and reaction kinetics .

Q. How can structural ambiguities in derivatives be resolved using advanced spectroscopic techniques?

  • 2D-NMR (e.g., HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions (e.g., dihydrobenzodioxin and substituted phenyl rings) .
  • X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

Q. Data Analysis and Interpretation

Q. How should researchers interpret moderate IC₅₀ values (e.g., 81–86 μM) compared to reference drugs (e.g., acarbose at 37 μM)?

  • Statistical Rigor : Ensure triplicate measurements and error margins (e.g., ±0.11–0.13 μM) are statistically significant .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., introducing fluorine or hydroxyl groups) to enhance hydrogen bonding with the enzyme active site .

Q. What in silico approaches validate the therapeutic potential of these derivatives?

  • Molecular Dynamics Simulations : Predict binding stability of derivatives with α-glucosidase over 100 ns trajectories .
  • ADMET Profiling : Use tools like SwissADME to assess bioavailability, toxicity, and metabolic stability .

Q. Tables for Key Findings

Table 1: Representative α-Glucosidase Inhibitory Data

DerivativeIC₅₀ (μM)Reference
7i86.31 ± 0.11
7k81.12 ± 0.13
Acarbose37.38 ± 0.12

Table 2: Impact of Substituents on Bioactivity

SubstituentActivity Trend (α-Glucosidase)Key Interaction
2-Methylphenyl (7d)Moderate (IC₅₀ ~80 μM)Hydrophobic pocket binding
Unsubstituted phenyl (7a)Weak (IC₅₀ >100 μM)Reduced steric fit

Q. Methodological Recommendations

  • Experimental Design : Use factorial design to screen reaction parameters (pH, solvent, catalyst) systematically .
  • Data Contradiction Resolution : Apply multi-variate analysis to disentangle substituent effects from assay variability .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-20-13-5-3-11(9-15(13)21-2)17-24(18,19)12-4-6-14-16(10-12)23-8-7-22-14/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLHLVNLXSRFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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